molecular formula C6H14ClNO B13858581 trans-2-(Dimethylamino)cyclobutan-1-ol Hydrochloride

trans-2-(Dimethylamino)cyclobutan-1-ol Hydrochloride

Cat. No.: B13858581
M. Wt: 151.63 g/mol
InChI Key: MXZRXGFEAMCTCA-KGZKBUQUSA-N
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Description

trans-2-(Dimethylamino)cyclobutan-1-ol Hydrochloride: is a chemical compound with the molecular formula C6H13NO·HCl and a molecular weight of 151.63 g/mol. It is a useful research chemical and is often used as a building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Dimethylamino)cyclobutan-1-ol Hydrochloride typically involves the reaction of cyclobutanone with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(Dimethylamino)cyclobutan-1-ol Hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amines or alcohols.

    Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclobutanol derivatives.

Scientific Research Applications

Chemistry: trans-2-(Dimethylamino)cyclobutan-1-ol Hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates.

Biology: In biological research, this compound is used to study the effects of cyclobutanol derivatives on biological systems. It is also used in the synthesis of biologically active molecules.

Medicine: It is used in the synthesis of pharmacologically active compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of trans-2-(Dimethylamino)cyclobutan-1-ol Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

  • trans-2-(Dimethylamino)cyclobutan-1-ol
  • cis-2-(Dimethylamino)cyclobutan-1-ol
  • trans-2-(Methylamino)cyclobutan-1-ol

Comparison: trans-2-(Dimethylamino)cyclobutan-1-ol Hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt. This gives it distinct chemical and physical properties compared to similar compounds. The hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(1R,2R)-2-(dimethylamino)cyclobutan-1-ol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-7(2)5-3-4-6(5)8;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1

InChI Key

MXZRXGFEAMCTCA-KGZKBUQUSA-N

Isomeric SMILES

CN(C)[C@@H]1CC[C@H]1O.Cl

Canonical SMILES

CN(C)C1CCC1O.Cl

Origin of Product

United States

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